4-Amino-2,2-dimethylbutanoic acid
Overview
Description
4-Amino-2,2-dimethylbutanoic acid is a derivative of valine, a non-essential amino acid. It has the molecular formula C6H13NO2 and a molecular weight of 131.17 .
Synthesis Analysis
The synthesis of this compound has been reported in the Journal of Organic Chemistry . The synthesis involves oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation .Molecular Structure Analysis
The molecular structure of this compound consists of a carboxylic acid group, an amino group, and a butanoic acid backbone with two methyl groups attached to the second carbon .Chemical Reactions Analysis
A N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system has been developed as a new oxidatively activated safety catch linker for reaction monitoring and optimisation on solid support . The CAN promoted oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation and release of alcohols and amines .Scientific Research Applications
Solid Phase Synthesis Linker
A study by Davies et al. (2008) utilized a system based on 4-Amino-2,2-dimethylbutanoic acid as an oxidatively activated safety catch linker for solid phase synthesis. This approach allowed for efficient monitoring and optimization of reactions on solid support and was applied to the synthesis of phenol derivatives and a chiral auxiliary (Davies et al., 2008).
Peptide Conformation Studies
Debnath et al. (2021) investigated the insertion of geminally dimethyl substituted γ amino acid residues, including this compound, in a model octapeptide sequence. The study, utilizing NMR, CD, and IR along with ab initio calculations, revealed insights into peptide folding and stability related to these substitutions (Debnath et al., 2021).
Fluorescent Probe Development
Fa et al. (2015) synthesized a novel fluorescent probe using this compound derivatives for β-amyloids, contributing to Alzheimer’s disease diagnosis. The probe showed high binding affinities, demonstrating its potential as a diagnostic tool (Fa et al., 2015).
Studying Protein Interactions
Loving and Imperiali (2008) developed an unnatural amino acid based on this compound to study protein-protein interactions. This amino acid's fluorescence properties made it a powerful tool for understanding dynamic protein interactions (Loving & Imperiali, 2008).
Synthesis of Thromboxane Receptor Antagonists
Nicolai et al. (1994) described a synthetic route for creating thromboxane receptor antagonists using this compound derivatives, highlighting its pharmaceutical application potential (Nicolai et al., 1994).
Chemical Vapor Deposition Precursor
Makhaev and Petrova (2018) explored the reaction of ZrCl4 with 2,2-dimethylbutanoic acid, demonstrating its application as a precursor for chemical vapor deposition in material preparation (Makhaev & Petrova, 2018).
Enzymatic Synthesis of Glutamic Acid Analogues
Hélaine and Bolte (1999) conducted a chemoenzymatic synthesis using 2,2-dimethylbutanoic acid derivatives to produce glutamic acid analogues, important for studying glutamate receptors (Hélaine & Bolte, 1999).
Analytical Method Development
Yeter (2020) developed an analytical method for detecting a synthetic cannabinoid and its metabolites, involving 2,2-dimethylbutanoic acid derivatives in human blood samples (Yeter, 2020).
Neurotoxin Biosynthesis in Cyanobacteria
Nunn and Codd (2017) reviewed metabolic routes in cyanobacteria for biosynthesizing diaminomonocarboxylic acids, including this compound, highlighting their role as environmental neurotoxins (Nunn & Codd, 2017).
Synthesis of Pantothenic Acid Analogs
Kopelevich et al. (1982) synthesized analogs of pantothenic acid using this compound, contributing to studies on vitamin B5 analogs and their potential therapeutic applications (Kopelevich et al., 1982).
Mechanism of Action
Target of Action
4-Amino-2,2-dimethylbutanoic acid is primarily used as a linker in the field of organic synthesis . It is involved in the formation of a new oxidatively activated safety catch linker for reaction monitoring and optimization on solid support .
Mode of Action
The compound interacts with its targets through an oxidative process. The CAN (ceric ammonium nitrate) promotes oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation and release of alcohols and amines .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various organic compounds, including phenol derivatives .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds. It has been demonstrated in both solution phase model studies and on the solid phase .
Properties
IUPAC Name |
4-amino-2,2-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEOMMHBZTWQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363588 | |
Record name | 4-amino-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138146-22-2 | |
Record name | 4-amino-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Amino-2,2-dimethylbutanoic acid influence its ability to promote β-hairpin formation in peptides?
A1: this compound (γ2,2), unlike its isomers γ3,3 and γ4,4, is less effective at promoting β-hairpin formation when incorporated into specific peptide sequences. This difference arises from the positioning of the two methyl groups on the Cα carbon. [] In the context of a model octapeptide, the geminal dimethyl substitution at the Cα of γ2,2 leads to unfavorable steric interactions. [] This hinders its ability to adopt the necessary conformation for a tight C12 β-hairpin nucleating turn, which is crucial for efficient β-hairpin formation. [] Conversely, the γ3,3 and γ4,4 isomers, with geminal substitutions at other carbon positions, are well-accommodated within the turn structure, leading to stable, well-registered β-hairpins. []
Q2: Beyond peptide design, what other applications has this compound been investigated for?
A2: this compound has shown promise as a key component in a novel safety-catch linker system for solid-phase synthesis. [] This system allows for efficient reaction monitoring and optimization directly on the solid support. [] Specifically, the N-benzyl protected derivative of this compound is attached to the solid support. [] Upon completion of the desired reaction on the solid phase, the linker can be selectively cleaved through a ceric ammonium nitrate (CAN) mediated oxidative debenzylation. [] This cleavage then triggers a cyclization reaction, ultimately leading to the release of the desired product from the solid support. [] This method has been successfully applied in the synthesis of various phenol derivatives. []
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